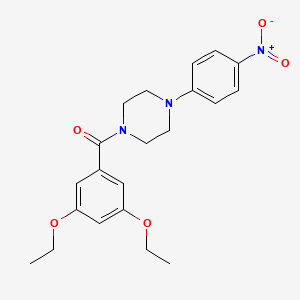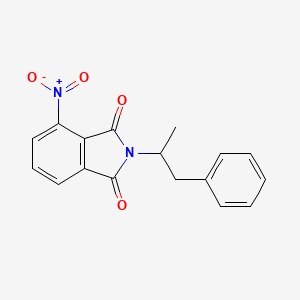![molecular formula C25H32N2O4 B5199864 1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5199864.png)
1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione, also known as HPP-0001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a unique mechanism of action that could be useful in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is not fully understood, but it is believed to be mediated through multiple pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth. This compound has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and cell survival. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in regulating oxidative stress and cellular detoxification.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in various cell types. In vivo studies have shown that this compound can reduce tumor growth, improve insulin sensitivity, and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione in lab experiments is its unique mechanism of action, which could be useful in the development of novel therapies. This compound has also been shown to have low toxicity in animal models, which is a desirable characteristic for a potential therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of this compound in combination with other therapeutic agents to enhance its efficacy. Additionally, the potential therapeutic applications of this compound in other disease models, such as cardiovascular disease and autoimmune disorders, could be explored.
Synthesemethoden
The synthesis of 1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is a multistep process that involves the use of various chemical reagents. The first step in the synthesis involves the reaction of 4-(hexyloxy)benzaldehyde with ethyl 4-oxo-2,5-pyrrolidinedicarboxylate in the presence of a base to form the corresponding pyrrolidine intermediate. The intermediate is then reacted with 4-methoxyphenylethylamine in the presence of a reducing agent to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-[4-(hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been tested in various disease models, including cancer, diabetes, and neurodegenerative diseases. In cancer models, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In diabetes models, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disease models, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
1-(4-hexoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-3-4-5-6-17-31-22-13-9-20(10-14-22)27-24(28)18-23(25(27)29)26-16-15-19-7-11-21(30-2)12-8-19/h7-14,23,26H,3-6,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZUJLFJNJUKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)

![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
![3-fluoro-5-{[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B5199799.png)
![3-[4-(4-nitrophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5199800.png)
![diisobutyl {anilino[4-(dimethylamino)phenyl]methyl}phosphonate](/img/structure/B5199804.png)
![ethyl 3-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5199817.png)
![5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5199823.png)
![5-[5-(2-chloro-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5199825.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5199829.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B5199836.png)
![2-chloro-5-nitrobenzoic acid - 1-methyl-1,2,3,4,5,7,8,9-octahydrocyclopenta[5,6]pyrido[2,3-b]azepin-6-amine (1:1)](/img/structure/B5199851.png)
![N-cycloheptyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5199862.png)
